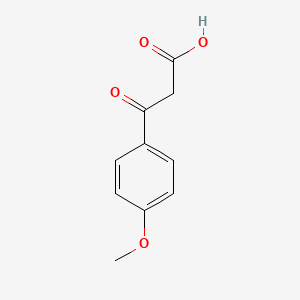
3-bromo-N-propyl-5-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the trifluoromethyl benzene derivatives class and is represented by the CAS number 54962-75-3 . This compound combines a bromine atom, a trifluoromethyl group, and an aniline moiety.
Vorbereitungsmethoden
Synthetic Routes:: This can be achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent . The reaction proceeds as follows:
C₆H₅CH₂CH₂NH₂+NBS→C₆H₅CH₂CH₂NBr+succinimide
Industrial Production:: Industrial-scale production methods typically involve optimized reaction conditions to achieve high yields of the desired compound. These conditions may include specific solvents, catalysts, and temperature ranges.
Analyse Chemischer Reaktionen
3-Bromo-N-propyl-5-(trifluoromethyl)aniline can undergo various reactions:
Arylation: The bromine atom makes it amenable to Suzuki–Miyaura cross-coupling reactions.
Reduction: Reduction of the nitro group (if present) to the corresponding aniline can be achieved using reducing agents.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Common reagents include NBS for bromination, reducing agents like tin(II) chloride for nitro group reduction, and various bases for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-propyl-5-(trifluoromethyl)aniline finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing novel pharmaceutical compounds.
Materials Science: Its unique structure could contribute to the development of functional materials.
Agrochemicals: It might be explored for pesticide or herbicide development.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. For medicinal purposes, it could interact with biological targets, affecting cellular processes or pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same combination of substituents, comparing it to related anilines or trifluoromethyl-substituted compounds highlights its distinct features.
Eigenschaften
Molekularformel |
C10H11BrF3N |
|---|---|
Molekulargewicht |
282.10 g/mol |
IUPAC-Name |
3-bromo-N-propyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H11BrF3N/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 |
InChI-Schlüssel |
RLHWCDHGLPLZFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=CC(=CC(=C1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dichloro-4-[2-(4-nitrophenyl)hydrazono]but-2-enoic acid](/img/structure/B12083335.png)



![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)





